![molecular formula C25H20N4O5 B2936624 3-benzyl-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione CAS No. 1326926-22-0](/img/no-structure.png)

3-benzyl-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

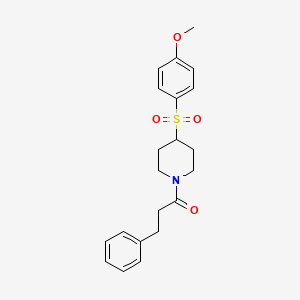

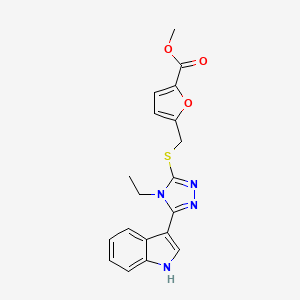

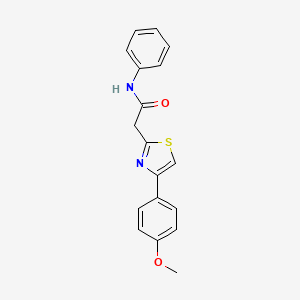

The compound “3-benzyl-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione” is a complex organic molecule that contains several functional groups, including a quinazoline dione, a benzyl group, a dimethoxyphenyl group, and an oxadiazole ring .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it’s likely that it involves several steps, including the formation of the quinazoline dione core, the introduction of the benzyl group, and the formation of the oxadiazole ring .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The quinazoline dione core would provide a rigid, planar structure, while the benzyl and dimethoxyphenyl groups would add additional complexity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the oxadiazole ring might be susceptible to reactions with nucleophiles, while the quinazoline dione could potentially undergo redox reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the dimethoxyphenyl group could potentially increase its solubility in organic solvents .Scientific Research Applications

Synthesis and Characterization

Quinazoline derivatives are synthesized through various chemical reactions, employing innovative methods to enhance yields, selectivity, and environmental sustainability. For instance, the catalyzed synthesis of quinazoline-2,4(1H,3H)-diones derivatives from aminobenzonitriles with carbon dioxide using cesium carbonate showcases an efficient protocol for producing these compounds, highlighting their relevance in drug synthesis processes (Patil, Tambade, Jagtap, & Bhanage, 2008). Furthermore, solvent-free conditions and the use of recyclable catalysts like [Bmim]OH for the synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles demonstrate the push towards greener chemical processes (Patil, Tambade, Deshmukh, & Bhanage, 2009).

Antitumor and Antimicrobial Activities

Several quinazoline derivatives exhibit significant biological activities, including antitumor and antimicrobial effects. Research has shown that novel quinazolinone derivatives possess cytotoxic activity against various cancer cell lines, suggesting their potential as anticancer agents. For example, compounds synthesized from quinoxalindione and antranilic acid demonstrated cytotoxic activity against MCF-7 and HeLa cell lines, with some compounds displaying high potency (Poorirani, Sadeghian-Rizi, Khodarahmi, Khajouei, & Hassanzadeh, 2018). Additionally, novel 3-benzyl-substituted-4(3H)-quinazolinones showed broad-spectrum antitumor activity, highlighting the therapeutic potential of these compounds (Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, & El-Azab, 2016).

Chemical and Structural Studies

The structural complexity of quinazoline derivatives allows for a wide range of chemical behaviors and applications. Studies on the reaction mechanisms, cyclization processes, and chemical transformations of these compounds contribute to a deeper understanding of their potential applications. For instance, cyclization of N-acylanthranilic acids with Vilsmeier reagents leading to the formation of quinazoline-2,4(1H,3H)-diones underscores the versatility of these compounds in synthetic chemistry (Bergman & Stålhandske, 1996).

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-benzyl-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione involves the synthesis of the oxadiazole ring, followed by the synthesis of the quinazoline ring, and finally the benzyl group is added to the quinazoline ring.", "Starting Materials": [ "3,4-dimethoxybenzohydrazide", "ethyl acetoacetate", "thionyl chloride", "4-nitrobenzoyl chloride", "hydrazine hydrate", "2-nitrobenzaldehyde", "aniline", "benzyl bromide", "2-amino-4,6-dimethoxypyrimidine" ], "Reaction": [ "Synthesis of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid by reacting 3,4-dimethoxybenzohydrazide with ethyl acetoacetate in the presence of thionyl chloride", "Synthesis of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid chloride by reacting 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride", "Synthesis of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide by reacting 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid chloride with hydrazine hydrate", "Synthesis of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide ethyl ester by reacting 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide with ethyl chloroformate", "Synthesis of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide ethyl ester nitro derivative by reacting 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide ethyl ester with 4-nitrobenzoyl chloride", "Synthesis of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide ethyl ester nitro derivative aldehyde by reducing 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide ethyl ester nitro derivative with sodium dithionite", "Synthesis of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide ethyl ester nitro derivative aldehyde Schiff base by reacting 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide ethyl ester nitro derivative aldehyde with 2-nitrobenzaldehyde", "Synthesis of 3-benzyl-7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione by reacting 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide ethyl ester nitro derivative aldehyde Schiff base with aniline, followed by cyclization with 2-amino-4,6-dimethoxypyrimidine and benzyl bromide" ] } | |

CAS RN |

1326926-22-0 |

Product Name |

3-benzyl-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione |

Molecular Formula |

C25H20N4O5 |

Molecular Weight |

456.458 |

IUPAC Name |

3-benzyl-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C25H20N4O5/c1-32-20-11-9-16(13-21(20)33-2)22-27-23(34-28-22)17-8-10-18-19(12-17)26-25(31)29(24(18)30)14-15-6-4-3-5-7-15/h3-13H,14H2,1-2H3,(H,26,31) |

InChI Key |

CQLDQWKXJWQUIO-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5)OC |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2936542.png)

![(E)-2-Cyano-3-[2-(furan-2-yl)-1,3-thiazol-5-yl]-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B2936545.png)

![Heptyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2936550.png)

![N-(4-methoxyphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2936552.png)

![Oxiran-2-yl-[4-(4-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B2936554.png)

![2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2936556.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclobutanecarboxamide](/img/structure/B2936558.png)

![6-[(2-Aminoethyl)amino]-N,N-dimethylpyridine-3-carboxamide](/img/structure/B2936560.png)

![6-((3-Chloro-2-methylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2936562.png)